molecular formula C16H18FN3O2 B6007162 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine

2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine

Cat. No. B6007162
M. Wt: 303.33 g/mol
InChI Key: PTURJLKZBMAIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a morpholine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It has also been suggested that the compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and provide analgesic effects. The compound has also been shown to exhibit low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

The compound 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and has been shown to exhibit potent antitumor activity against various cancer cell lines. However, the compound has some limitations. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer cell line being studied.

Future Directions

There are several future directions for the research on 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its antitumor activity. Another direction is to explore the potential use of the compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to assess the compound's toxicity and pharmacokinetic properties in vivo. Finally, the compound could be modified to improve its potency and selectivity towards cancer cells.
In conclusion, 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a compound that has potential applications in medicinal chemistry, particularly in the treatment of cancer. It is easy to synthesize and has been shown to exhibit potent antitumor activity against various cancer cell lines. However, further research is needed to fully understand its mechanism of action and assess its toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

The synthesis of 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been achieved using various methods. One of the most commonly used methods is the reaction of 4-fluorobenzylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction with morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is obtained after purification and isolation.

Scientific Research Applications

The compound 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-14-4-2-13(3-5-14)10-15-11-19(8-9-22-15)16(21)12-20-7-1-6-18-20/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURJLKZBMAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C=CC=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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